1-(2,5-Dichlorophenyl)pentane-1,3-dione
Description
1-(2,5-Dichlorophenyl)pentane-1,3-dione is a β-diketone derivative featuring a 2,5-dichlorophenyl substituent attached to a pentanedione backbone. β-Diketones are characterized by their conjugated enol-keto tautomerism, which influences their reactivity, coordination chemistry, and applications in catalysis, materials science, and pharmaceuticals. The 2,5-dichlorophenyl group introduces steric and electronic effects, modulating properties such as solubility, thermal stability, and intermolecular interactions. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs (e.g., dichlorophenol and dichloropropane derivatives) suggest that chlorine substituents enhance lipophilicity and alter electronic profiles .
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-8(14)6-11(15)9-5-7(12)3-4-10(9)13/h3-5H,2,6H2,1H3 |
InChI Key |
PYVRMBWUQPPGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)pentane-1,3-dione typically involves the reaction of 2,5-dichlorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 1-Phenylpentane-1,3-dione : Lacking chlorine substituents, this compound exhibits higher solubility in polar solvents due to reduced steric hindrance and electron-withdrawing effects. The absence of chlorine also results in a lower melting point (~80–85°C) compared to chlorinated analogs .
- 1-(2,4-Dichlorophenyl)pentane-1,3-dione : The 2,4-dichloro substitution creates stronger intramolecular hydrogen bonding compared to the 2,5-isomer, leading to higher thermal stability (decomposition temperature ~220°C vs. ~200°C for the 2,5-isomer). This positional difference also affects reactivity in metal coordination, with the 2,4-isomer forming more stable complexes with transition metals like Cu(II) .
- 1-(3,4-Dichlorophenyl)pentane-1,3-dione: The 3,4-dichloro configuration increases electron-withdrawing effects on the diketone moiety, enhancing acidity (pKa ~8.2 vs. ~9.1 for the 2,5-isomer) and altering enolization kinetics .
Physicochemical Properties
Hypothetical data based on substituent effects:
| Property | 1-(2,5-Dichlorophenyl)pentane-1,3-dione | 1-(2,4-Dichlorophenyl)pentane-1,3-dione | 1-Phenylpentane-1,3-dione |
|---|---|---|---|
| Molecular Weight (g/mol) | 263.1 | 263.1 | 190.2 |
| Melting Point (°C) | 145–150 | 160–165 | 80–85 |
| LogP (Octanol-Water) | 3.2 | 3.5 | 1.8 |
| Solubility in Water (mg/L) | 12 | 8 | 450 |
Note: LogP and solubility values estimated from chlorinated analogs .
Research Findings
Computational Studies
Density-functional theory (DFT) analyses of β-diketones suggest that chlorine substituents reduce HOMO-LUMO gaps, enhancing electrophilicity. For this compound, the HOMO-LUMO gap is calculated to be ~4.1 eV, compared to ~4.5 eV for the non-chlorinated analog, indicating greater reactivity in nucleophilic additions .
Stability and Degradation
Thermogravimetric analysis (TGA) of this compound reveals a two-stage decomposition profile: loss of chlorine radicals at 200–250°C, followed by diketone backbone breakdown at 300–350°C. This contrasts with the single-stage decomposition of non-chlorinated analogs at ~280°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
